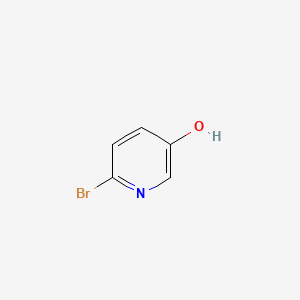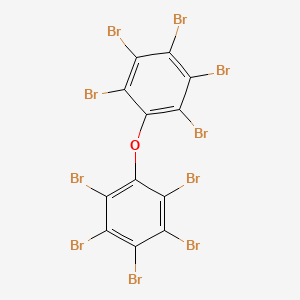![molecular formula C48H32N2 B6593448 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole CAS No. 57102-51-9](/img/structure/B6593448.png)
9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole” is a complex organic compound. It is used as a host material for efficient solution-processed red and green phosphorescent devices .
Synthesis Analysis
The synthesis of similar compounds often involves the use of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). These BFILs are synthesized and characterized by NMR and MS. The acidity of these BFILs is measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs is determined by Ellman’s method .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and nitrogen atoms. The exact structure would require more specific information or advanced analytical techniques .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. It has been noted that the use of BFILs in the condensation reaction of 9-fluorenone and phenol can achieve nearly 100% conversion of 9-fluorenone with a high selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. It is a solid at room temperature with a melting point of 437-442 °C .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
The molecule has been explored for its application in OLEDs, where its ability to facilitate efficient electron transport and emit light is of particular interest. Recent advancements have highlighted carbazole-based materials, including 9,9'-bis([1,1'-biphenyl]-4-yl)-3,3'-bi-9H-carbazole, for their roles in developing tunable OLED devices. These materials are noted for their high performance, offering a broad range of color outputs and enhanced device efficiencies. The research emphasizes the structural design and synthesis of such materials, aiming to optimize OLED performance through improved light emission and stability (Ledwon, 2019).
Luminescent Materials
The incorporation of carbazole units into luminescent materials is another significant area of application. The design and synthesis of carbazole-based molecules, including the mentioned compound, have been targeted towards creating materials that exhibit strong luminescence. These efforts are directed at both improving the understanding of the fundamental properties of such materials and their application in various technologies, including sensors and imaging devices. This line of research has contributed to the development of materials with enhanced optical properties, suitable for a range of applications from medical imaging to environmental sensing (Squeo & Pasini, 2020).
Photonic and Electronic Applications
The compound's potential extends to photonic and electronic applications, where its ability to form part of conjugated systems makes it valuable. Research in this domain focuses on exploring the electronic properties of carbazole-based materials and their utility in devices that rely on the manipulation of light and electricity. This encompasses the development of materials for photoelectric conversion elements, image sensors, and other optoelectronic devices, where the unique properties of carbazole derivatives can lead to enhanced performance and new functionalities (Aggarwal, Sushmita, & Verma, 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular and molecular targets, including enzymes and receptors involved in signal transduction pathways .
Mode of Action
It is known that similar biphenyl and carbazole derivatives can interact with their targets, leading to changes in cellular processes . These interactions often involve binding to the target, which can alter its activity and trigger downstream effects.
Biochemical Pathways
For instance, certain biphenyl compounds are degraded via the protocatechuate (PCA) 4,5-cleavage pathway or multiple 3-O-methylgallate (3MGA) catabolic pathways .
Pharmacokinetics
Similar compounds are known to exhibit various pharmacokinetic properties, which can influence their bioavailability and overall biological effects .
Result of Action
For instance, certain biphenyl and carbazole derivatives have been reported to exhibit potent antibacterial activities .
Action Environment
The action, efficacy, and stability of 9,9’-bis([1,1’-biphenyl]-4-yl)-3,3’-bi-9H-carbazole can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the properties of similar compounds . Additionally, the physical and chemical properties of the environment, such as temperature and pH, can also influence the action of these compounds.
Propiedades
IUPAC Name |
9-(4-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2/c1-3-11-33(12-4-1)35-19-25-39(26-20-35)49-45-17-9-7-15-41(45)43-31-37(23-29-47(43)49)38-24-30-48-44(32-38)42-16-8-10-18-46(42)50(48)40-27-21-36(22-28-40)34-13-5-2-6-14-34/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEOOAAZBOGDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=C(C=C8)C9=CC=CC=C9)C1=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)





![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)

![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)

